![molecular formula C15H13ClN4 B13935839 n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13935839.png)
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine: is a synthetic organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine typically involves the following steps:
Formation of Benzimidazole Core: The initial step involves the formation of the benzimidazole core. This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Chlorophenyl Group: The next step involves the introduction of the 3-chlorophenyl group. This can be done through a nucleophilic substitution reaction where the benzimidazole core reacts with a chlorinated aromatic compound.
Acetamidine Formation: The final step involves the formation of the acetamidine group. This can be achieved by reacting the intermediate compound with an appropriate amidine reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve the use of continuous flow reactors and other advanced techniques to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Dechlorinated benzimidazole derivatives.
Substitution: Substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2,4-Dichlorobenzyl)-2-methyl-N-(pentylsulphonyl)-3H-benzimidazole-5-carboxamide: Known for its insulin-sensitizing properties.
N-(3-chlorophenethyl)-4-nitrobenzamide: Studied for its potential neuropharmacological effects.
N-(2-chlorophenyl)-3-(2-nitrophenyl)acrylamide: Explored for its antimicrobial properties.
Uniqueness
n-[2-(3-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine stands out due to its unique combination of a benzimidazole core with a chlorophenyl group and an acetamidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C15H13ClN4 |
|---|---|
Poids moléculaire |
284.74 g/mol |
Nom IUPAC |
N'-[2-(3-chlorophenyl)-3H-benzimidazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C15H13ClN4/c1-9(17)18-12-5-6-13-14(8-12)20-15(19-13)10-3-2-4-11(16)7-10/h2-8H,1H3,(H2,17,18)(H,19,20) |
Clé InChI |
CTNFOFZCKLMINC-UHFFFAOYSA-N |
SMILES canonique |
CC(=NC1=CC2=C(C=C1)N=C(N2)C3=CC(=CC=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


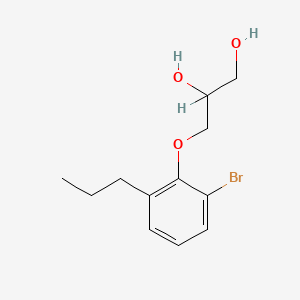
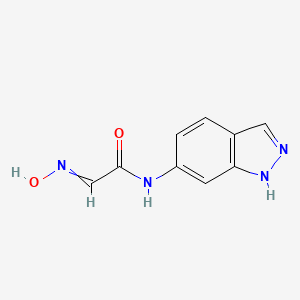
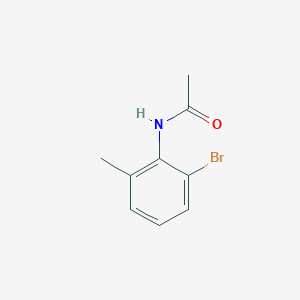
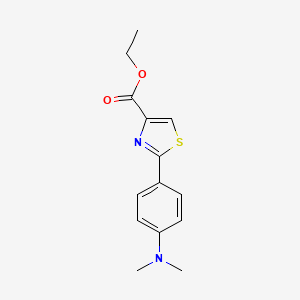
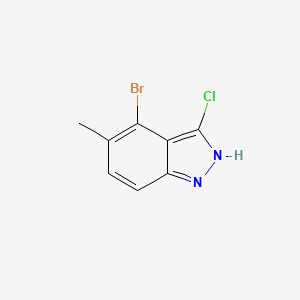
![tert-Butyl 3-fluoro-2-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B13935789.png)
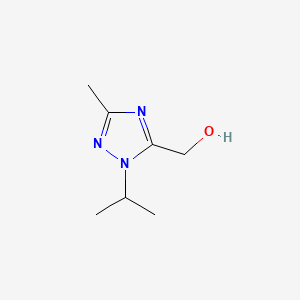
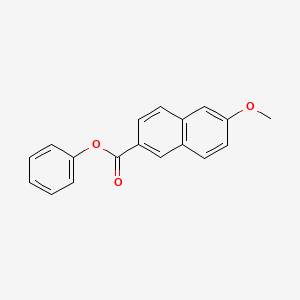
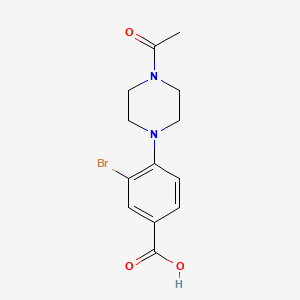
![Methyl 4-(7-chloro-6-fluoro-3H-imidazo[4,5-b]pyridin-2-yl)benzoate](/img/structure/B13935805.png)
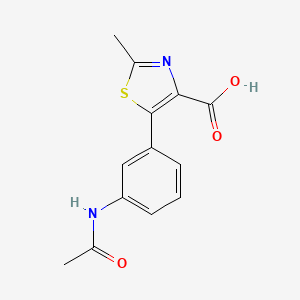
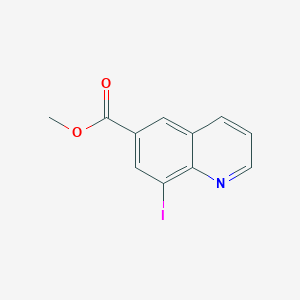
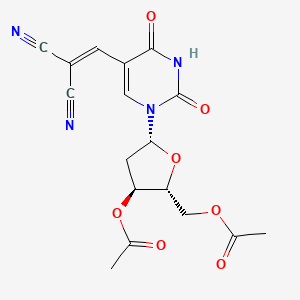
![n-[2-(3-Methoxyphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13935845.png)
